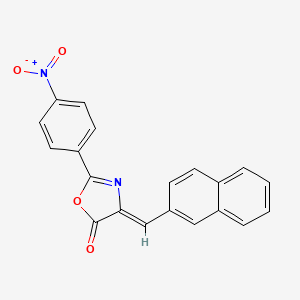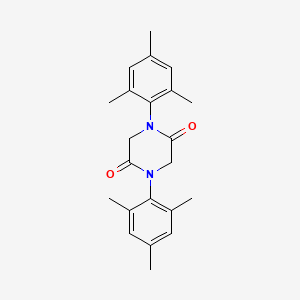
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and an oxazolone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of naphthalene-2-carbaldehyde with 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
作用机制
The mechanism of action of (4Z)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene and nitrophenyl groups can participate in π-π interactions and hydrogen bonding, respectively, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
- (4Z)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Comparison: Compared to its analogs, (4Z)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the specific positioning of the nitro group and the naphthalene ring. These structural differences can significantly impact the compound’s reactivity, binding affinity, and overall biological activity. The presence of the nitro group in the para position enhances its potential as an electron-withdrawing group, influencing the compound’s chemical behavior and interactions.
属性
分子式 |
C20H12N2O4 |
|---|---|
分子量 |
344.3 g/mol |
IUPAC 名称 |
(4Z)-4-(naphthalen-2-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12N2O4/c23-20-18(12-13-5-6-14-3-1-2-4-16(14)11-13)21-19(26-20)15-7-9-17(10-8-15)22(24)25/h1-12H/b18-12- |
InChI 键 |
DTSIITCTHMWXEC-PDGQHHTCSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11562502.png)
![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11562507.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11562514.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11562518.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562522.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562524.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11562525.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11562526.png)

![3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide](/img/structure/B11562533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11562535.png)
![1-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-2-ol](/img/structure/B11562541.png)
![(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate](/img/structure/B11562548.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11562556.png)
